molecular formula C11H13NS B1329843 2,6-Diethylphenyl isothiocyanate CAS No. 25343-69-5

2,6-Diethylphenyl isothiocyanate

Cat. No. B1329843
CAS RN: 25343-69-5
M. Wt: 191.29 g/mol
InChI Key: QDPPZHPTDMQNBE-UHFFFAOYSA-N
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Description

The provided papers do not directly discuss 2,6-Diethylphenyl isothiocyanate, but they do provide insights into related chemical compounds and their properties. For instance, the first paper discusses a compound with a thieno[2,3-b]pyridine moiety that is planar and forms intermolecular and intramolecular hydrogen bonds, which could be relevant when considering the molecular interactions of 2,6-Diethylphenyl isothiocyanate . The second paper describes the crystal and molecular structures of diethyl 6-[4-(4′-nitrophenylazo)phenoxy]hexylmalonate and its isomer, which are used in the synthesis of liquid-crystalline

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis and Chemical Reactions : Isothiocyanates, including 2,6-diethylphenyl isothiocyanate, have been studied for their involvement in various chemical reactions. For instance, 2-cyanophenyl isothiocyanate, a related compound, has been used to synthesize new polycondensed heterocycles, demonstrating the potential for creating novel chemical structures (Calestani et al., 2001).

Biochemical and Medical Research

  • Anticarcinogenic Properties : Organic isothiocyanates, a group that includes 2,6-diethylphenyl isothiocyanate, have shown promise in anticarcinogenic activities. They have been found to inhibit tumor production in various organs in animal models, suggesting a potential role in cancer prevention and therapy (Zhang & Talalay, 1994).
  • Induction of Apoptosis in Cancer Cells : Certain isothiocyanates have been observed to induce apoptosis (programmed cell death) in cancer cells. This property is important for the development of new anticancer treatments (Yu et al., 1998).

Environmental and Analytical Chemistry

  • Detection and Analysis : Isothiocyanates have been utilized as labels in the electrochemical detection of amino acids, indicating their use in analytical chemistry for identifying and quantifying biological molecules (Mahachi, Carlson, & Poe, 1984).

Mechanism of Action

Biochemical Pathways

Isothiocyanates, a class of compounds to which 2,6-Diethylphenyl isothiocyanate belongs, have been shown to modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa B (NF-ĸB) .

properties

IUPAC Name

1,3-diethyl-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-3-9-6-5-7-10(4-2)11(9)12-8-13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPPZHPTDMQNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179990
Record name 2,6-Diethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethylphenyl isothiocyanate

CAS RN

25343-69-5
Record name 2,6-Diethylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25343-69-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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